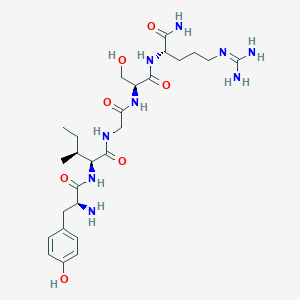

H-Tyr-Ile-Gly-Ser-Arg-NH2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPPZGCZLLMBC-LJZWMIMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Biological Significance of the Tyr-Ile-Gly-Ser-Arg-NH2 Peptide Sequence: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), terminating with a C-terminal amide (Tyr-Ile-Gly-Ser-Arg-NH2), is a biologically active motif derived from the B1 chain of the basement membrane glycoprotein, laminin. First identified in 1987, this sequence represents a principal site for cell attachment, migration, and receptor binding. Its discovery has paved the way for significant advancements in the understanding of cell-extracellular matrix interactions and has opened new avenues for therapeutic development, particularly in oncology and regenerative medicine. This guide provides a comprehensive overview of the discovery of the YIGSR peptide, its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an in-depth look at its signaling mechanisms. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its function.

Discovery and Core Identity

The Tyr-Ile-Gly-Ser-Arg-NH2 peptide, commonly referred to by its single-letter amino acid code YIGSR, was identified as the minimal active sequence within a larger nonapeptide (CDPGYIGSR) from the B1 chain of laminin responsible for cell adhesion.[1][2] Groundbreaking work by Graf et al. in 1987 demonstrated that this pentapeptide is a crucial mediator of epithelial cell adhesion and binds to the 67 kDa laminin receptor.[1] The amidation of the C-terminal arginine was found to significantly enhance its biological activity.[1]

Physicochemical Properties

| Property | Value |

| Amino Acid Sequence | Tyr-Ile-Gly-Ser-Arg-NH2 |

| Molecular Formula | C28H47N9O8 |

| Molecular Weight | 653.73 g/mol |

| Canonical SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N |

| Solubility | Soluble in water |

Quantitative Data Summary

The biological activities of the YIGSR peptide have been quantified in various experimental systems. The following tables summarize key quantitative findings.

Receptor Binding Affinity

| Peptide | Receptor | Cell Line | Kd (M) | Reference |

| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor | Neuroblastoma | 1.5 x 10-7 | [3] |

Inhibition of Tumor Metastasis

| Peptide Formulation | Dose | Cell Line | Assay | Inhibition | Reference |

| Ac-Y16 (multimeric YIGSR) | 0.2 mg/mouse | B16-F10 Melanoma | Lung Colony Formation | 97% | [4] |

| Ac-Y1 (monomeric YIGSR) | 0.2 mg/mouse | B16-F10 Melanoma | Lung Colony Formation | 50% | [4] |

| Ac-Y16 (multimeric YIGSR) | 1.5-2.0 mg | NALM6 Leukemia | Leukemic Infiltration | Significant | [5] |

Modulation of Macrophage Activity

| Peptide Concentration (mM) | Macrophage Phenotype | Effect on iNOS Expression | Cell Line | Reference |

| 2 | M1 (pro-inflammatory) | Increased | Murine Macrophages | [2] |

| 5 | M1 (pro-inflammatory) | Increased | Murine Macrophages | [2] |

| 8 | M1 (pro-inflammatory) | Increased (less than 5mM) | Murine Macrophages | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy is employed for the synthesis of Tyr-Ile-Gly-Ser-Arg-NH2.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the first protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add 3 equivalents of DIC and 3 equivalents of OxymaPure.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude Tyr-Ile-Gly-Ser-Arg-NH2 peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

HPLC Separation:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide as a white powder.

Cell Adhesion Assay

Materials:

-

96-well tissue culture plates

-

Purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide

-

Epithelial cells (e.g., HT-1080)

-

Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium

-

Crystal Violet stain

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with various concentrations of the YIGSR peptide (e.g., 0.1 to 10 µg/mL) in phosphate-buffered saline (PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Seeding: Wash the wells with PBS. Harvest epithelial cells and resuspend them in serum-free medium. Add 1 x 104 cells to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining and Quantification:

-

Fix the adherent cells with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 10 minutes.

-

Wash the wells with water and allow to air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Signaling Pathways and Mechanisms of Action

The biological effects of Tyr-Ile-Gly-Ser-Arg-NH2 are mediated through its interaction with specific cell surface receptors, primarily the 67 kDa laminin receptor and certain integrins. These interactions trigger intracellular signaling cascades that regulate cell behavior.

67 kDa Laminin Receptor Signaling

Binding of YIGSR to the 67 kDa laminin receptor initiates a signaling pathway that is particularly relevant to its neuroprotective effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn promote the internalization of the 67 kDa laminin receptor.[6] This receptor internalization is a key step in the downstream signaling that leads to cellular responses. Additionally, YIGSR binding has been shown to induce the tyrosine phosphorylation of several intracellular proteins.[3]

Integrin-Mediated Signaling and Crosstalk

YIGSR has also been shown to interact with integrins, such as α6β1 and α4β1.[2][7] Integrin-mediated adhesion to the extracellular matrix is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell spreading, migration, and survival. While direct activation of FAK by YIGSR binding to integrins is plausible, some studies suggest that YIGSR may modulate FAK signaling in a more complex manner. For instance, in cardiac myocytes, adhesion to YIGSR peptide resulted in reduced FAK expression compared to adhesion to the full laminin protein.[8] Furthermore, the YIGSR-mediated induction of collagen synthesis in fibroblasts is dependent on both FAK and MEK signaling pathways, suggesting a crosstalk between integrin-mediated and growth factor-related signaling cascades.[9]

Conclusion

The discovery of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide has been a seminal event in cell biology, providing a powerful tool to dissect the intricate interactions between cells and their microenvironment. Its well-defined biological activities, coupled with its synthetic accessibility, make it an invaluable asset for researchers in basic science and drug development. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this remarkable peptide and its derivatives. Future investigations will likely focus on optimizing its in vivo stability and delivery, as well as further elucidating the nuances of its signaling pathways in various physiological and pathological contexts.

References

- 1. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multimeric forms of Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide enhance the inhibition of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Tailored Integrin–Extracellular Matrix Interactions to Direct Human Mesenchymal Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR): A Technical Guide to a Laminin B1 Chain Fragment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, is a synthetic fragment of the laminin B1 chain, corresponding to the amino acid sequence 929-933.[1][2] This peptide has garnered significant interest in the scientific community for its diverse biological activities, including its potent anti-metastatic and anti-cancer properties.[1][3][4][5] It plays a crucial role in cell adhesion, migration, differentiation, and signaling, primarily through its interaction with the 67-kDa laminin receptor (67LR).[6][7] This technical guide provides an in-depth overview of the synthesis, biological functions, and experimental evaluation of the YIGSR peptide, tailored for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H42N8O8 | [2] |

| Molecular Weight | 594.66 g/mol | [2] |

| CAS Number | 110590-64-2 | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water (1 mg/mL) | [2] |

| Purity | ≥98% | [2] |

Biological Activities and Quantitative Data

The YIGSR peptide exhibits a range of biological effects, many of which have been quantified in various experimental models.

Anti-Metastatic and Anti-Cancer Activity

YIGSR has been shown to inhibit experimental metastasis of various cancer cell lines.[3][4][5] Co-injection of YIGSR with melanoma cells in mice has been found to reduce the formation of lung colonies. In a human fibrosarcoma cell line (HT1080), YIGSR inhibited the enhancement of lung colonization induced by cyclophosphamide.[4] Furthermore, a multimeric form of YIGSR has demonstrated an inhibitory effect on the growth and dissemination of human pre-B leukaemic cells in SCID mice.[3]

| Cell Line | Experimental Model | Effect of YIGSR | Quantitative Data | Reference |

| Melanoma Cells | Mouse model | Reduced lung colonies | Data not specified | |

| HT1080 Human Fibrosarcoma | Mouse model with cyclophosphamide | Inhibited enhanced lung colonization | Data not specified | [4] |

| Human Pre-B Leukaemic Cells | SCID mice | Inhibited tumor growth and dissemination | Data not specified | [3] |

Cell Adhesion

YIGSR is a key mediator of cell adhesion to laminin. It has been demonstrated that YIGSR peptides can facilitate cellular adhesion to a degree identical to that of the native laminin protein.[8] In one study, focal adhesion kinase (FAK) protein was reduced by 50% in cardiac cells cultured on YIGSR peptide compared with laminin, even though β1-integrin levels were unchanged.[8] The interaction of a related peptide amide, C(YIGSR)3-NH2, with the 67 kDa laminin binding protein showed an intermediate affinity of 1.5 x 10-7 M.[1]

| Cell Type | Assay | Effect of YIGSR | Quantitative Data | Reference |

| Neonatal Cardiac Myocytes | Cell adhesion on silicone | Promoted cellular adhesion | 50% reduction in FAK protein | [8] |

| Neuroblastoma Cells | Ligand displacement analysis | Binding to 67 kDa laminin receptor | Affinity (Kd) = 1.5 x 10-7 M for C(YIGSR)3-NH2 | [1] |

Collagen Synthesis

YIGSR has been found to strongly enhance type 1 collagen synthesis in human dermal fibroblasts in a time- and dose-dependent manner, without affecting cell proliferation or MMP-1 levels.[9] This effect is modulated by FAK and MEK inhibitors.[9]

| Cell Line | Assay | Effect of YIGSR | Quantitative Data | Reference |

| Hs27 Human Dermal Fibroblasts | Collagen synthesis assay | Enhanced type 1 collagen synthesis | Dose- and time-dependent increase (specific values not provided) | [9] |

Lymphedema Amelioration

In a mouse tail lymphedema model, intra-abdominal injections of YIGSR peptide ameliorated tail lymphedema.[2][7] This effect is believed to be mediated by the 67-kDa laminin receptor and involves enhanced cell-cell adhesion.[7] YIGSR treatment also significantly reduced the expression of TGF-β1 and TGF-β2.[7]

| Animal Model | Treatment Regimen | Effect of YIGSR | Quantitative Data | Reference |

| Mouse Tail Lymphedema | Intra-abdominal injections | Reduced tail lymphedema | 27% reduction on day 7 (P = 0.035), 29% reduction on day 14 (P < 0.05) | [2][7] |

| Mouse Tail Lymphedema | Gene expression analysis | Reduced TGF-β1 and TGF-β2 expression | Significant reduction on day 7 (P = 0.030 for TGF-β1, P = 0.021 for TGF-β2) | [7] |

Macrophage Phenotype Modulation

YIGSR has a concentration-dependent impact on macrophage phenotype.[10] At lower concentrations, it increases macrophage inflammation, while at higher concentrations, it has the opposite effect.[10]

| Cell Type | Treatment Concentration | Effect on iNOS Expression (M1 marker) | Mean Fluorescence Intensity (MFI) ± SD | Reference |

| M1 Murine Macrophages | 0 mM (Control) | - | 106.3 ± 15.40 | [10] |

| M1 Murine Macrophages | 2 mM | Increased | 130 ± 17.52 | [10] |

| M1 Murine Macrophages | 5 mM | Increased | 140.2 ± 18.59 | [10] |

| M1 Murine Macrophages | 8 mM | Increased (less than 5 mM) | 129.2 ± 16.43 | [10] |

| M0 Murine Macrophages | 0 mM (Control) | - | Not specified | [10] |

| M0 Murine Macrophages | 2 mM | Increased | 49.21 ± 8.38 | [10] |

| M0 Murine Macrophages | 5 mM | Slightly reduced vs 2mM | 48.07 ± 7.68 | [10] |

| M0 Murine Macrophages | 8 mM | Highest increase | 50.75 ± 9.62 | [10] |

Signaling Pathways

YIGSR exerts its biological effects through various signaling pathways, primarily initiated by its binding to the 67-kDa laminin receptor.

67-kDa Laminin Receptor (67LR) Signaling

Binding of YIGSR to the 67LR can trigger several downstream events. In neuroblastoma cells, this interaction induces tyrosine phosphorylation of proteins in the 115-130 kDa and 32 kDa ranges.[1] In other contexts, YIGSR binding to 67LR leads to the activation of adenylyl cyclase, a transient increase in cAMP, and subsequent activation of Protein Kinase A (PKA) and Epac, which induces the internalization of the receptor.[6]

67-kDa Laminin Receptor Signaling Pathway

Integrin β1/GSK3β/β-catenin Signaling Pathway

While the direct link between YIGSR and this pathway is still under investigation, integrin β1 is a known receptor for laminin, and its signaling can influence the GSK3β/β-catenin pathway. This pathway is crucial for cell proliferation and differentiation.

Integrin β1/GSK3β/β-catenin Signaling Pathway

TGF-β Signaling Pathway

YIGSR has been shown to reduce the expression of TGF-β1 and TGF-β2 in a mouse model of lymphedema.[7] The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and extracellular matrix production.

TGF-β Signaling Pathway Modulation by YIGSR

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the solid-phase synthesis of a C-terminally amidated peptide like YIGSR using Fmoc chemistry.

-

Resin Selection and Swelling:

-

Start with a Rink Amide resin, which is suitable for the synthesis of peptide amides.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove the piperidine and by-products.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HATU in the presence of a base such as DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps sequentially for the remaining amino acids in the reverse order of the peptide sequence: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, and Fmoc-Tyr(tBu)-OH.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Solid-Phase Synthesis Workflow

In Vitro Cell Adhesion Assay

This protocol describes a method to assess the effect of YIGSR on cell adhesion.

-

Plate Coating:

-

Coat the wells of a 96-well plate with a solution of laminin (e.g., 10 µg/mL in PBS) or a control protein like BSA overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

-

-

Cell Preparation:

-

Harvest the cells to be tested (e.g., cancer cells, endothelial cells) and resuspend them in a serum-free medium.

-

Count the cells and adjust the concentration to a desired density (e.g., 5 x 104 cells/mL).

-

-

Adhesion Inhibition:

-

Pre-incubate the cells with varying concentrations of the YIGSR peptide for 30 minutes at 37°C. A control group with no peptide should be included.

-

-

Cell Seeding and Incubation:

-

Add the cell suspension (with or without YIGSR) to the coated wells.

-

Incubate the plate for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Washing and Staining:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the adherent cells with a solution like 4% paraformaldehyde.

-

Stain the cells with a dye such as crystal violet.

-

-

Quantification:

-

Solubilize the crystal violet stain with a solvent like 10% acetic acid.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

-

The absorbance is proportional to the number of adherent cells. Calculate the percentage of adhesion inhibition for each concentration of YIGSR compared to the control.

-

In Vivo Murine Melanoma Metastasis Model

This protocol outlines an experimental design to evaluate the anti-metastatic potential of YIGSR in vivo.

-

Animal Model:

-

Use an appropriate mouse strain, such as C57BL/6 or BALB/c nude mice.

-

-

Tumor Cell Preparation:

-

Culture a metastatic melanoma cell line (e.g., B16F10).

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of, for example, 2.5 x 105 cells/mL.

-

-

Treatment Groups:

-

Divide the mice into at least two groups: a control group and a YIGSR-treated group.

-

-

Tumor Cell Injection:

-

For the YIGSR-treated group, co-inject the melanoma cell suspension with a solution of YIGSR peptide.

-

For the control group, inject the melanoma cell suspension mixed with the vehicle (e.g., PBS).

-

Inject the cell suspension intravenously via the tail vein.

-

-

Monitoring and Endpoint:

-

Monitor the health and weight of the mice regularly.

-

After a predetermined period (e.g., 2-3 weeks), euthanize the mice.

-

Excise the lungs and fix them in a suitable fixative (e.g., Bouin's solution).

-

-

Metastasis Quantification:

-

Count the number of visible tumor colonies on the surface of the lungs.

-

For more detailed analysis, the lungs can be sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically to quantify metastatic foci.

-

-

Statistical Analysis:

-

Compare the number of lung metastases between the control and YIGSR-treated groups using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).

-

Conclusion

The laminin B1 chain fragment this compound is a promising peptide with a wide range of biological activities, particularly in the realms of cancer therapy and tissue regeneration. Its ability to modulate cell adhesion, migration, and signaling through the 67-kDa laminin receptor and other pathways makes it a valuable tool for researchers and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on YIGSR, offering a foundation for further investigation and application in the fields of drug discovery and biomedical research.

References

- 1. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RGD and YIGSR synthetic peptides facilitate cellular adhesion identical to that of laminin and fibronectin but alter the physiology of neonatal cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Bioactivity of H-Tyr-Ile-Gly-Ser-Arg-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR-NH2) is a synthetic peptide derived from the B1 chain of laminin, a major protein component of the basement membrane. The core pentapeptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), is a well-established motif responsible for mediating cell adhesion, migration, and differentiation through its interaction with the 67 kDa laminin receptor (67LR) and certain integrins. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Bioactivity Data

The in vitro effects of the YIGSR sequence are often concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from published research.

Table 1: Effect of YIGSR on Macrophage Inflammatory Marker Expression

| Cell Type | Treatment | Concentration | Outcome | Reference |

| M0 Murine Macrophages | YIGSR | 8 mM | Highest iNOS expression (Mean Fluorescence Intensity ≈ 50.75) | [1] |

| M0 Murine Macrophages | YIGSR | 2 mM | Second highest iNOS expression (Mean Fluorescence Intensity ≈ 49.21) | [1] |

| M0 Murine Macrophages | YIGSR | 5 mM | Slightly reduced iNOS expression compared to 2 mM and 8 mM (Mean Fluorescence Intensity ≈ 48.07) | [1] |

Table 2: Effect of YIGSR on Cardiac Myocyte Protein Expression

| Cell Type | Treatment | Outcome | Reference |

| Neonatal Cardiac Myocytes | YIGSR | 50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin | [2] |

| Neonatal Cardiac Myocytes | YIGSR (with mechanical stimulation) | 50% decrease in myosin protein | [2] |

Signaling Pathways

The YIGSR peptide modulates several key signaling pathways, primarily initiating its effects through cell surface receptors.

Integrin β1/GSK3β/β-catenin Signaling Pathway

In the context of neuronal differentiation of spermatogonial stem cells, a YIGSR-containing peptide has been shown to activate the integrin β1/GSK3β/β-catenin pathway. This activation leads to increased levels of phosphorylated GSK3β, and consequently, an accumulation of both total and nuclear β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal differentiation, such as cyclin D1.[3]

TGF-β Signaling Pathway

In vivo studies on lymphedema have indicated that YIGSR treatment can significantly reduce the expression of key components of the TGF-β signaling pathway, including TGF-β1 and TGF-β2, as well as downstream mesenchymal markers like SM22α and β-catenin.[4] This suggests an anti-fibrotic and anti-inflammatory role for the peptide.

Experimental Protocols

Macrophage Polarization and Cytokine Analysis Assay

This protocol is adapted from a study investigating the concentration-dependent effects of YIGSR on macrophage phenotype.[1]

Objective: To determine the effect of this compound on the polarization and secretome of macrophages in vitro.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound peptide.

-

LPS (for M1 polarization) and IL-4 (for M2 polarization).

-

24-well glass-bottom plates.

-

Reagents for immunofluorescence staining (e.g., primary antibodies for iNOS and Arginase-1, fluorescently labeled secondary antibodies, DAPI).

-

Reagents for a Luminex bead-based cytokine/chemokine assay.

-

BCA Protein Assay Kit.

Procedure:

-

Cell Seeding: Seed macrophages onto 24-well glass-bottom plates at a density of 0.06 x 10^6 cells/mL.

-

Adherence: Allow cells to adhere for 24 hours.

-

Treatment and Polarization:

-

Replace the medium with fresh medium containing polarizing stimuli (e.g., LPS for M1, IL-4 for M2) and the desired concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, 8 mM).

-

Include a non-polarized (M0) control group with peptide treatment.

-

-

Incubation: Incubate the cells for 48 hours.

-

Supernatant Collection: Collect the cell culture supernatants for secretome analysis.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against iNOS (M1 marker) and Arginase-1 (M2 marker).

-

Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for nuclear staining.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope.

-

Quantify the mean fluorescence intensity (MFI) of iNOS and Arginase-1 per cell.

-

-

Secretome Analysis:

-

Determine the total protein concentration in the collected supernatants using a BCA assay to normalize for cell number.

-

Analyze the levels of secreted cytokines and chemokines using a Luminex bead assay according to the manufacturer's instructions.

-

Cell Adhesion Assay

This is a general protocol for assessing the cell-adhesive properties of this compound.

Objective: To quantify the ability of this compound to promote cell adhesion.

Materials:

-

Cell line of interest (e.g., HT-1080 fibrosarcoma cells).

-

96-well non-tissue culture treated plates.

-

This compound peptide.

-

Bovine Serum Albumin (BSA) as a negative control.

-

Laminin or Fibronectin as a positive control.

-

Serum-free culture medium.

-

Calcein AM or other suitable viability stain.

-

Plate reader with fluorescence capabilities.

Procedure:

-

Plate Coating:

-

Prepare solutions of the peptide, positive control, and negative control at desired concentrations in a suitable buffer (e.g., PBS).

-

Add the solutions to the wells of a 96-well plate and incubate overnight at 4°C to allow for passive adsorption.

-

-

Blocking:

-

Aspirate the coating solutions and wash the wells with PBS.

-

Add a blocking buffer (e.g., 1% heat-denatured BSA in PBS) to each well and incubate for 1 hour at 37°C to block non-specific cell binding.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Aspirate the blocking buffer from the wells and wash with PBS.

-

Add the cell suspension to each well.

-

-

Adhesion: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Add a viability stain like Calcein AM to each well and incubate as per the manufacturer's instructions.

-

Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

-

Conclusion

This compound is a bioactive peptide with significant potential in various research and therapeutic areas, including tissue engineering, cancer research, and regenerative medicine. Its primary mechanism of action involves binding to cell surface receptors, which in turn modulates signaling pathways that control cell adhesion, inflammation, and differentiation. The experimental protocols provided herein offer a framework for further investigation into the multifaceted in vitro bioactivities of this important laminin-derived peptide.

References

- 1. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. A functionalized self-assembling peptide containing E7 and YIGSR sequences enhances neuronal differentiation of spermatogonial stem cells on aligned PCL fibers for spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Properties of H-Tyr-Ile-Gly-Ser-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a key bioactive fragment derived from the B1 chain of laminin, plays a pivotal role in mediating cell adhesion and signaling. Often referred to by its core sequence, YIGSR, this peptide is a subject of significant interest in cancer research, tissue engineering, and drug development due to its interactions with specific cell surface receptors. This technical guide provides a comprehensive overview of the receptor binding properties of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of its downstream signaling pathways.

Receptor Binding Properties

The primary receptor for the this compound peptide is the 67 kDa non-integrin high-affinity laminin receptor.[1][2] In addition to this primary interaction, evidence also suggests potential binding to integrins, specifically α4β1 and α6β1.[3][4]

Quantitative Binding Data

Quantitative analysis of the binding affinity of YIGSR-related peptides to the 67 kDa laminin receptor has been determined through ligand displacement assays. These studies provide crucial data for understanding the potency and specificity of this interaction.

| Peptide | Receptor | Assay Type | Affinity Constant | Reference |

| C(YIGSR)3-NH2 | 67 kDa laminin binding protein | Ligand Displacement | 1.5 x 10-7 M | [5] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of this compound to its receptors and to elucidate its functional consequences. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Binding Assay

This method is used to quantify the binding of the peptide to its receptor in a controlled in vitro setting.

Materials:

-

High-binding 96-well microtiter plates

-

This compound peptide

-

Recombinant 67 kDa laminin receptor protein

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Primary antibody against the 67 kDa laminin receptor

-

Enzyme-conjugated secondary antibody

-

Substrate for the enzyme (e.g., TMB for HRP)

-

Stop solution

Procedure:

-

Coating: Dilute the recombinant 67 kDa laminin receptor to 1-10 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer to remove unbound receptor.

-

Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Repeat the washing step.

-

Peptide Incubation: Prepare serial dilutions of this compound in PBS with 0.1% BSA. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in 1% BSA in PBS, to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in 1% BSA in PBS, and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of the enzyme substrate to each well and incubate until sufficient color development.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Cell Adhesion Assay with Covalently Immobilized Peptide

This assay assesses the biological activity of the peptide by measuring its ability to promote cell adhesion.

Materials:

-

Glass coverslips

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

H-Tyr-Ile-Gly-Ser-Arg-Cys-NH2 (cysteine-terminated peptide for coupling)

-

Cell culture medium

-

Cells expressing the 67 kDa laminin receptor (e.g., epithelial cells)

-

Calcein-AM or other fluorescent cell viability dye

Procedure:

-

Surface Preparation: Clean glass coverslips with piranha solution (use with extreme caution).

-

Silanization: Treat the coverslips with a 2% solution of APTES in acetone to introduce amine groups.

-

Crosslinker Conjugation: React the aminated surface with SMCC in a suitable buffer to create a maleimide-activated surface.

-

Peptide Immobilization: Incubate the activated coverslips with a solution of the cysteine-terminated peptide to form a stable thioether bond.

-

Quantification (Optional): To determine the surface density of the peptide, a similar peptide containing a radiolabeled tyrosine (e.g., with 125I) can be used, and the radioactivity measured with a gamma counter.[6]

-

Cell Seeding: Plate cells onto the peptide-coated and control (uncoated or BSA-coated) surfaces in serum-free medium.

-

Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.

-

Washing: Gently wash the surfaces to remove non-adherent cells.

-

Quantification: Stain the adherent cells with a fluorescent dye like Calcein-AM and quantify the number of cells by fluorescence microscopy or a fluorescence plate reader.

Immunoprecipitation of Tyrosine-Phosphorylated Proteins

This protocol is designed to identify proteins that become tyrosine-phosphorylated upon stimulation with this compound.

Materials:

-

Cells responsive to the peptide (e.g., neuroblastoma cells)[5]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-phosphotyrosine antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for specific proteins of interest for Western blot analysis

Procedure:

-

Cell Stimulation: Treat cultured cells with this compound at a predetermined concentration and for various time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clearing: Incubate the lysates with protein A/G agarose beads for 30-60 minutes to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-phosphotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against specific signaling proteins to identify those that were tyrosine-phosphorylated.

Signaling Pathways

Binding of this compound to its receptors initiates intracellular signaling cascades that mediate its diverse biological effects.

Tyrosine Phosphorylation Pathway

Upon binding of a YIGSR peptide amide to the 67 kDa laminin receptor on neuroblastoma cells, a signaling cascade is initiated that leads to the tyrosine phosphorylation of specific proteins.[5] This pathway is crucial for mediating the peptide's effects on cell behavior.

Caption: YIGSR-induced tyrosine phosphorylation cascade.

Macrophage Activation Pathway

The this compound peptide can modulate the phenotype of macrophages in a concentration-dependent manner, influencing the inflammatory response.[4] At lower concentrations, it promotes a pro-inflammatory (M1) phenotype.

Caption: Low-concentration YIGSR-mediated macrophage activation.

Endothelial Nitric Oxide Synthase (eNOS) Regulation

The YIGSR peptide has been shown to block the shear stress-induced increase in endothelial nitric oxide synthase (eNOS) expression, suggesting a role in regulating vascular function.[1]

Caption: YIGSR-mediated inhibition of eNOS expression.

Conclusion

The this compound peptide is a potent modulator of cell behavior through its specific interactions with the 67 kDa laminin receptor and potentially other cell surface proteins. The quantitative binding data, detailed experimental protocols, and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working with this important bioactive peptide. Further investigation into the precise molecular mechanisms underlying its diverse cellular effects will continue to uncover its therapeutic potential.

References

- 1. cytoskeleton.com [cytoskeleton.com]

- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioconjugation of laminin peptide YIGSR with poly(styrene co-maleic acid) increases its antimetastatic effect on lung metastasis of B16-BL6 melanoma cells [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Analysis of H-Tyr-Ile-Gly-Ser-Arg-NH2 (TIGSR Peptide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of the synthetic hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as TIGSR. This peptide is an essential bioactive fragment derived from the β1 chain of laminin, a major protein component of the basement membrane.[1][2][3][4][5] TIGSR plays a crucial role in mediating cell adhesion, and its study is vital for applications in tissue engineering, regenerative medicine, and cancer research.[6][7] This document details its physicochemical properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key experimental workflows and biological interactions.

Core Chemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its handling, experimental use, and formulation.

Physicochemical Data

Quantitative data for the TIGSR peptide are presented in Table 1. These values are essential for preparing solutions of known concentration, predicting behavior in physiological environments, and for analytical characterization.

| Property | Value | Source / Method |

| Sequence | This compound | - |

| Molecular Formula | C26H43N9O7 | [3] |

| Molecular Weight | 593.68 g/mol | [3] |

| CAS Number | 110590-65-3 | [3] |

| Appearance | White to off-white lyophilized powder | General observation |

| Purity (by HPLC) | Typically >95% or >98% | Commercial Specification |

| Solubility | Soluble in water (e.g., 1 mg/mL) | [7] |

| Isoelectric Point (pI) | ~10.0 (Theoretical) | Calculated |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][3] |

Amino Acid Composition and Properties

The properties of the individual amino acid residues determine the overall characteristics of the peptide, including its charge, hydrophobicity, and potential for post-translational modifications.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | pKa (Side Chain) |

| Tyrosine | Tyr | Y | Polar, Aromatic | 10.1 |

| Isoleucine | Ile | I | Nonpolar, Aliphatic | - |

| Glycine | Gly | G | Nonpolar, Aliphatic | - |

| Serine | Ser | S | Polar, Uncharged | ~13 |

| Arginine | Arg | R | Basic, Positively Charged | 12.5 |

Note: The overall basicity of the peptide is dominated by the guanidinium group of Arginine and the N-terminal amino group.

Biological Activity and Significance

This compound is a biologically active peptide that functions as a ligand for cell adhesion receptors.[8] Its sequence, YIGSR, is a well-established motif from the laminin β1 chain that interacts with cell surface receptors, including integrins.[7]

-

Cell Adhesion: The primary biological function of TIGSR is to promote the adhesion and spreading of various cell types, particularly epithelial cells.[1][2] This activity is crucial for maintaining tissue integrity and for developmental processes.

-

Modulation of Macrophage Phenotype: Recent studies have shown that YIGSR can modulate macrophage inflammatory states in a concentration-dependent manner.[6] At low concentrations, it can increase inflammation, while higher concentrations tend to reduce it.[6] This dual activity makes it a target of interest for immunoengineering and therapeutic applications.[6]

-

Inhibition of Angiogenesis and Tumor Progression: Unlike other laminin-derived peptides such as IKVAV, the YIGSR sequence has been shown to impede angiogenesis and prevent tumor growth, highlighting its potential in cancer therapy.[6]

A simplified representation of the peptide's role in initiating cell adhesion is depicted below.

Caption: TIGSR peptide binding to a cell surface receptor to trigger cell adhesion.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are foundational for researchers working with this and similar synthetic peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU/HOBt or T3P®[9]

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeated once. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU/HOBt and DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).

-

Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, tBu).

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of TIGSR.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is essential for purifying the crude peptide to a high degree, separating it from deletion sequences and residual chemicals from the synthesis.[10][11]

Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (preparative scale)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Crude peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Centrifuge to remove any insoluble material.

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) for several column volumes.

-

Injection and Separation: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 60% B over 30-60 minutes.[9] The hydrophobic peptide will be retained by the C18 stationary phase and will elute as the concentration of the organic solvent (ACN) increases.[11]

-

Fraction Collection: Monitor the elution profile at 220 nm or 280 nm (for Tyrosine). Collect fractions corresponding to the main peak, which represents the full-length peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level (e.g., >98%).

-

Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[12]

Materials:

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Purified peptide sample

-

Appropriate solvent/matrix (e.g., 50:50 ACN:water with 0.1% formic acid for ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in the appropriate solvent.

-

Mass Analysis: Introduce the sample into the mass spectrometer.

-

For ESI-MS (Electrospray Ionization): The peptide solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).

-

For MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): The peptide is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector.

-

-

Data Interpretation: Analyze the resulting mass spectrum. The observed mass should correspond to the theoretical molecular weight of this compound (593.68 Da). For ESI, deconvolution of the multiply charged peaks should yield the correct molecular mass.

Conclusion

This compound is a hexapeptide of significant interest due to its fundamental role in cell adhesion and its potential as a modulator of immune responses. This guide provides the core chemical data, biological context, and detailed experimental protocols necessary for its synthesis, purification, and characterization. The structured presentation of data and workflows herein serves as a valuable resource for researchers in cell biology, drug development, and biomaterials science, facilitating reproducible and accurate experimentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. abmole.com [abmole.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | 110590-65-3 [m.chemicalbook.com]

- 6. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TYR-ILE-GLY-SER-ARG Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: The Bioactive Peptide H-Tyr-Ile-Gly-Ser-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for the synthetic peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a significant fragment of the laminin protein.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 593.68 g/mol |

| Chemical Formula | C26H43N9O7 |

Biological Significance and Mechanism of Action

This compound, often abbreviated as YIGSR-NH2, is a biologically active peptide derived from the B1 chain of laminin.[1] Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and plays a crucial role in cell adhesion, differentiation, migration, and proliferation.

The primary biological function of this compound is to mediate cell adhesion by binding to the 67 kDa laminin receptor (67LR).[1] This interaction is pivotal for the attachment of various cell types, particularly epithelial cells, to the laminin component of the basement membrane.

Experimental Protocols

While specific experimental protocols can vary between laboratories, the following section outlines a generalized methodology for a foundational experiment involving this compound: a cell adhesion assay.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with this compound.

Materials:

-

96-well tissue culture plates

-

This compound peptide

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., epithelial cells)

-

Serum-free cell culture medium

-

Calcein AM (or other suitable cell viability dye)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Dissolve this compound in PBS to a desired concentration (e.g., 10 µg/mL).

-

Add 100 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow for peptide adsorption to the well surface.

-

Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.

-

-

Blocking:

-

To prevent non-specific cell binding, add 200 µL of a blocking solution (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1 hour at 37°C.

-

Aspirate the blocking solution and wash the wells twice with PBS.

-

-

Cell Seeding:

-

Harvest the cells of interest and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each peptide-coated well.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-2 hours) to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Quantification of Adherent Cells:

-

Add 100 µL of serum-free medium containing Calcein AM to each well.

-

Incubate for 30 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

-

Signaling Pathway

The binding of this compound to the 67 kDa laminin receptor initiates intracellular signaling cascades that can influence various cellular processes, including cell adhesion, migration, and proliferation. A key event in this signaling pathway is the induction of tyrosine phosphorylation of specific intracellular proteins.

While the complete signaling network is still under investigation, a proposed pathway is illustrated below.

Caption: Proposed signaling pathway initiated by this compound binding to the 67 kDa laminin receptor.

Workflow for a Typical Cell Adhesion Experiment:

The logical flow of a cell adhesion experiment as described in the protocol section is visualized below.

Caption: Logical workflow for a cell adhesion experiment using this compound.

References

Methodological & Application

Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ile-Gly-Ser-Arg-NH2 is the amidated form of the pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), a well-characterized bioactive sequence derived from the β1 chain of the laminin-1 protein.[1][2] This peptide plays a crucial role in mediating cell-matrix interactions by promoting the adhesion of a variety of cell types, including endothelial, epithelial, and tumor cells.[2][3] The YIGSR sequence is recognized by cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and certain integrins, such as α6β1, which triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.[4][5] The amidated C-terminus of this compound enhances its stability in biological assays. Understanding the mechanisms of YIGSR-mediated cell adhesion is critical for developing novel therapeutics for cancer, promoting tissue regeneration, and designing advanced biomaterials.[3][6]

These application notes provide a detailed protocol for a quantitative cell adhesion assay to evaluate the effects of this compound on cell attachment.

Data Presentation

The following table summarizes typical concentrations of YIGSR peptide used in cell adhesion and related cellular assays as reported in the literature. This information can serve as a guide for optimizing experimental conditions.

| Peptide Concentration | Assay Type | Cell Type | Outcome | Reference |

| 1-100 µM (coated) | Proliferation Assay | Human Airway Smooth Muscle Cells | Immobilized YIGSR inhibited PDGF-induced proliferation. | [4] |

| 1.5 mM | In vitro Microtissue Culture | Human Umbilical Vein Endothelial Cells (HUVECs) | Determined as the optimal concentration for HUVEC microtissue viability and enlargement. | [7] |

| 2 mM, 5 mM, 8 mM (soluble) | Macrophage Phenotype Assay | Murine Macrophages (RAW 264.7) | Concentration-dependent effects on macrophage inflammatory markers. | [8] |

| 0.5 mg/ml (soluble) | Competitive Adhesion Assay | Chick Dorsal Root Ganglia Neurons | Soluble YIGSR peptide inhibited cell adhesion to peptide-modified surfaces. | [9] |

Experimental Protocols

Principle of the Assay

This protocol describes a quantitative cell adhesion assay performed in a 96-well plate format. The wells are coated with this compound peptide. Cells are then seeded into the wells and allowed to adhere for a defined period. Non-adherent cells are subsequently removed by a gentle washing step. The number of adherent cells is quantified using a colorimetric or fluorescence-based method, such as the Crystal Violet assay or Calcein AM assay. The intensity of the signal is directly proportional to the number of adherent cells.

Materials

-

This compound peptide (purity >95%)

-

Sterile, tissue culture-treated 96-well plates

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Bovine Serum Albumin (BSA)

-

For Crystal Violet Staining:

-

Methanol

-

0.5% Crystal Violet solution in 25% methanol

-

Deionized water

-

10% Acetic Acid

-

-

For Calcein AM Staining:

-

Calcein AM dye

-

Fluorescence microplate reader

-

Detailed Methodology

1. Plate Coating

a. Prepare a stock solution of this compound in sterile PBS or cell culture medium without serum. b. Dilute the peptide stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/mL). A negative control (PBS or medium alone) and a positive control (e.g., fibronectin or laminin) should be included. c. Add 50 µL of the diluted peptide solutions or control solutions to each well of a 96-well plate. d. Incubate the plate at 37°C for 2 hours or at 4°C overnight to allow for peptide adsorption to the well surface. e. After incubation, aspirate the coating solution and wash the wells twice with 200 µL of sterile PBS. f. To block non-specific cell adhesion, add 200 µL of 1% heat-denatured BSA in PBS to each well and incubate for 1 hour at 37°C. g. Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for cell seeding.

2. Cell Seeding

a. Culture the cells of interest to 70-80% confluency. b. Harvest the cells using standard trypsinization methods and resuspend them in a serum-free or low-serum medium. c. Count the cells and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL. d. Add 100 µL of the cell suspension (10,000 cells) to each coated well. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired adhesion time (e.g., 30, 60, or 90 minutes). The optimal incubation time should be determined empirically for each cell type.

3. Removal of Non-Adherent Cells

a. After the incubation period, gently wash the wells twice with 200 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.

4. Quantification of Adherent Cells

Method A: Crystal Violet Staining

a. Fix the adherent cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature. b. Aspirate the methanol and allow the wells to air dry completely. c. Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature. d. Gently wash the wells with deionized water until the excess stain is removed. e. Air dry the plate completely. f. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. g. Read the absorbance at 570 nm using a microplate reader.

Method B: Calcein AM Staining

a. Prepare a working solution of Calcein AM in PBS according to the manufacturer's instructions. b. Add 100 µL of the Calcein AM working solution to each well containing the adherent cells. c. Incubate the plate for 30 minutes at 37°C, protected from light. d. Measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.

Data Analysis

The absorbance or fluorescence values are directly proportional to the number of adherent cells. The percentage of cell adhesion can be calculated as follows:

% Adhesion = (Signal_experimental / Signal_total_cells) * 100

Where Signal_experimental is the signal from the wells with adherent cells and Signal_total_cells is the signal from a control well where the total number of seeded cells are lysed and stained without any washing steps.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the this compound cell adhesion assay.

Signaling Pathway

Caption: Simplified signaling pathway of YIGSR-mediated cell adhesion.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. allpeptide.com [allpeptide.com]

- 4. The laminin β1-competing peptide YIGSR induces a hypercontractile, hypoproliferative airway smooth muscle phenotype in an animal model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

Application Notes and Protocols for Covalent Immobilization of YIGSR Peptide on Surfaces

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of laminin, is a crucial bioactive sequence that plays a significant role in cell adhesion, migration, differentiation, and proliferation.[1][2][3] Its ability to interact with cell surface receptors, primarily the 67-kDa laminin receptor and certain integrins, makes it a valuable tool in tissue engineering, regenerative medicine, and for creating biocompatible surfaces on medical devices.[2][4][5] Covalent immobilization of YIGSR onto various substrates ensures a stable and long-lasting presentation of the peptide, which can be more effective than simple adsorption in eliciting specific cellular responses.[2][6] This document provides detailed application notes and protocols for the covalent immobilization of YIGSR peptide on different surfaces, along with methods for characterization and assessment of its biological activity.

Key Applications

-

Tissue Engineering: Creating scaffolds that promote cell attachment, growth, and differentiation for tissue regeneration.[3][6]

-

Medical Device Coatings: Modifying the surface of implants and devices to improve biocompatibility and encourage integration with surrounding tissues.

-

Cell Culture Substrates: Developing well-defined surfaces for studying cell adhesion mechanisms and signaling pathways.[1]

-

Drug Delivery: Functionalizing nanoparticles and other drug carriers with YIGSR to target specific cells or tissues.[7]

-

Cancer Research: Investigating the role of YIGSR in tumor cell adhesion, migration, and metastasis.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on YIGSR immobilization and its effects.

Table 1: Surface Density of Immobilized YIGSR Peptide

| Surface Material | Immobilization Method | Peptide Sequence | Surface Density | Reference |

| Glass | N-terminal Glycine coupling | Gly-Tyr-Ile-Gly-Ser-Arg-Tyr | 12.1 pmol/cm² | [1] |

Table 2: Effective Concentrations of YIGSR for Biological Activity

| Application | System | YIGSR Concentration | Observed Effect | Reference |

| Macrophage Modulation (in 3D Hydrogel) | PEG Hydrogel | 5 mM | Increased iNOS expression in M1 macrophages | [4] |

| Macrophage Modulation (in 3D Hydrogel) | PEG Hydrogel | 10 mM | Slight increase in iNOS expression in M0 macrophages | [4] |

| Macrophage Modulation (in 2D Culture) | Soluble Peptide | 2 mM, 5 mM, 8 mM | Concentration-dependent effects on iNOS expression | [4] |

| Endothelial Cell Microtissue Formation | Soluble Peptide | 1.5 mM | Optimal for enlargement and viability of HUVEC spheroids | [9][10] |

Experimental Protocols

Protocol 1: Covalent Immobilization of YIGSR on Glass Surfaces

This protocol is based on the method described by Massia and Hubbell for creating well-defined cell-adhesive substrates.[1]

Materials:

-

Glass coverslips

-

Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive )

-

Anhydrous toluene

-

3-aminopropyltriethoxysilane (APTES)

-

N,N'-disuccinimidyl carbonate (DSC)

-

Anhydrous acetone

-

YIGSR peptide with an N-terminal glycine spacer (e.g., Gly-Tyr-Ile-Gly-Ser-Arg-Tyr)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Optional: Radioiodinated YIGSR for quantification

Procedure:

-

Surface Cleaning and Hydroxylation:

-

Thoroughly clean glass coverslips. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature.

-

Rinse extensively with deionized water and dry under a stream of nitrogen. This process creates a high density of hydroxyl (-OH) groups on the surface.

-

-

Silanization (Amine Functionalization):

-

Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 3-5 minutes at room temperature.

-

Rinse with toluene, then acetone, and cure the silane layer by baking at 110°C for 1 hour. This creates an amine-terminated surface.

-

-

Activation of Amine Groups:

-

Activate the surface amines by immersing the coverslips in a solution of 10 mg/mL DSC in anhydrous acetone for 1 hour at room temperature.

-

Rinse with acetone and dry under nitrogen. This step forms N-hydroxysuccinimide (NHS) esters on the surface, which are reactive towards primary amines.

-

-

Peptide Conjugation:

-

Dissolve the YIGSR peptide in PBS (pH 7.4) at a desired concentration (e.g., 0.1-1 mg/mL).

-

Immediately cover the activated glass surface with the peptide solution and allow the reaction to proceed in a humidified chamber for 2-4 hours at room temperature. The N-terminal amine of the glycine spacer will react with the NHS ester on the surface to form a stable amide bond.

-

Rinse thoroughly with PBS and deionized water to remove any non-covalently bound peptide.

-

Store the functionalized surfaces in PBS at 4°C until use.

-

Characterization:

-

Surface Peptide Density: The surface concentration of the immobilized peptide can be quantified by including a trace amount of radioiodinated peptide (e.g., with ¹²⁵I) in the conjugation step and measuring the surface radioactivity using a gamma counter.[1]

Protocol 2: Covalent Immobilization of YIGSR on Polymer Membranes (EVAL)

This protocol is adapted from the method used to modify poly(ethylene-co-vinyl alcohol) (EVAL) membranes.[6]

Materials:

-

EVAL membrane

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous dioxane

-

YIGSR peptide with an N-terminal glycine spacer (e.g., GYIGSR)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Surface Activation:

-

The hydroxyl groups on the EVAL membrane surface are activated using CDI.

-

Immerse the EVAL membrane in a solution of CDI in anhydrous dioxane (concentration may need to be optimized, e.g., 1-5% w/v) for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under nitrogen). This reaction forms an imidazole carbamate intermediate.

-

-

Peptide Conjugation:

-

Prepare a solution of the GYIGSR peptide in PBS (pH 7.4) at a concentration of 0.5-2 mg/mL.

-